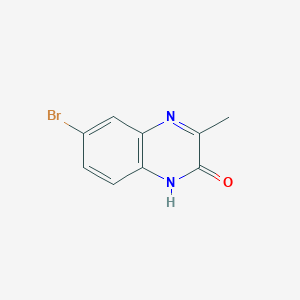

6-bromo-3-methylquinoxalin-2(1H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

6-bromo-3-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCJBVBBXZSTRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Br)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 3 Methylquinoxalin 2 1h One and Its Precursors

Foundational Synthetic Pathways to the Quinoxalin-2(1H)-one Nucleus

The core structure of 6-bromo-3-methylquinoxalin-2(1H)-one is the quinoxalin-2(1H)-one ring system. Its synthesis is typically achieved through condensation reactions that form the pyrazine (B50134) ring fused to a benzene (B151609) ring.

Condensation Reactions for 3-Methylquinoxalin-2(1H)-one Formation

The most prevalent and established method for the synthesis of the 3-methylquinoxalin-2(1H)-one nucleus is the condensation of an o-phenylenediamine (B120857) with a pyruvic acid derivative. This reaction is a cornerstone in quinoxalinone chemistry.

A common approach involves the reaction of o-phenylenediamine with ethyl pyruvate (B1213749) or pyruvic acid itself. nih.gov For instance, dissolving o-phenylenediamine in a suitable solvent like n-butanol and reacting it with ethyl pyruvate upon heating yields 3-methylquinoxalin-2(1H)-one. nih.gov The reaction proceeds through an initial nucleophilic attack of one of the amino groups of the diamine on the keto-carbonyl carbon of the pyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the stable heterocyclic ring.

The choice of reactants and conditions can influence the reaction's efficiency. The following table summarizes representative condensation reactions for the formation of the 3-methylquinoxalin-2(1H)-one core.

Table 1: Condensation Reactions for 3-Methylquinoxalin-2(1H)-one Synthesis

| o-Phenylenediamine Derivative | Pyruvic Acid Derivative | Solvent | Conditions | Product | Reference |

| o-Phenylenediamine | Ethyl pyruvate | n-Butanol | Heating | 3-Methylquinoxalin-2(1H)-one | nih.gov |

| o-Phenylenediamine | Pyruvic acid | DMF | - | 3-Methylquinoxalin-2(1H)-one | sapub.org |

Generation of Quinoxaline-2,3(1H,4H)-diones as Strategic Chemical Intermediates

Quinoxaline-2,3(1H,4H)-diones serve as versatile intermediates in the synthesis of various quinoxaline (B1680401) derivatives. Their preparation is typically achieved through the condensation of o-phenylenediamines with oxalic acid or its derivatives. These diones can then be further functionalized to introduce the desired methyl group at the C3 position. While not a direct route to 3-methylquinoxalin-2(1H)-one, their synthesis is a fundamental aspect of quinoxalinone chemistry and offers alternative pathways for derivatization.

Regioselective Bromination Approaches to the Quinoxalin-2(1H)-one System

The introduction of a bromine atom onto the benzene ring of the 3-methylquinoxalin-2(1H)-one nucleus is a critical step in the synthesis of the target compound. Achieving regioselectivity, specifically at the C6 position, is a key challenge governed by the electronic properties of the quinoxalinone core.

Direct Bromination Strategies and Proposed Mechanistic Frameworks

Direct bromination of the 3-methylquinoxalin-2(1H)-one ring system is an electrophilic aromatic substitution reaction. The existing substituents on the ring, namely the fused pyrazinone ring and the methyl group, direct the incoming electrophile (bromonium ion or its equivalent). The lactam functionality in the pyrazinone ring generally acts as a deactivating group, while the nitrogen atoms and the methyl group can influence the electron density of the benzene ring.

One proposed mechanism for the regioselective bromination of quinoxalin-2(1H)-ones involves the generation of halogen radicals, for example, by using a combination of N-bromosuccinimide (NBS) and a radical initiator. researchgate.net However, for electrophilic substitution, the reaction typically proceeds via the formation of a sigma complex (arenium ion). The stability of this intermediate at different positions on the benzene ring dictates the final product distribution.

Comparative Analysis of Bromine Atom Positional Isomerism (C6 vs. C7 vs. C8) and its Synthetic Control

The directing effects of the substituents on the 3-methylquinoxalin-2(1H)-one ring system play a crucial role in determining the position of bromination. youtube.comlibretexts.orglibretexts.org The amide group in the pyrazinone ring is an ortho, para-director, but also deactivating. The nitrogen atom at position 4 and the methyl group at position 3 also influence the electron distribution in the benzene ring.

The interplay of these electronic effects generally favors electrophilic attack at the C6 and C8 positions, which are para and ortho, respectively, to the activating influence of the N4 nitrogen. The C7 position is meta to this influence and thus less favored. The steric hindrance from the C8 position being adjacent to the fused ring might favor substitution at the C6 position.

Synthetic control over the bromination position can be achieved by several strategies:

Starting Material Control: A highly effective method to ensure the bromine is at the C6 position is to start the synthesis with a pre-brominated precursor. The condensation of 4-bromo-1,2-phenylenediamine with pyruvic acid or its derivatives will unambiguously yield this compound. This approach bypasses the challenges of regioselective bromination on the pre-formed quinoxalinone ring.

Reaction Conditions: The choice of brominating agent, solvent, and temperature can influence the regioselectivity of the reaction. Milder brominating agents and controlled reaction conditions can favor the formation of a specific isomer.

Innovative Synthetic Techniques and Sustainable Chemical Protocols

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methodologies in organic chemistry. These principles are being applied to the synthesis of quinoxaline derivatives, including this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. e-journals.inudayton.edunih.govnih.gov The synthesis of quinoxalinone derivatives can be significantly expedited using microwave-assisted techniques, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating methods. e-journals.innih.gov

Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and process control. acs.org The synthesis of quinoxalinones has been successfully demonstrated using flow reactors, which can be particularly beneficial for reactions involving hazardous reagents or intermediates. acs.org

Green Chemistry Approaches: The principles of green chemistry are increasingly being incorporated into the synthesis of heterocyclic compounds. ijirt.orgechemcom.comjddhs.commdpi.com This includes the use of greener solvents (e.g., water, ethanol), solvent-free reaction conditions, and the use of heterogeneous catalysts that can be easily recovered and reused. ijirt.orgechemcom.com For instance, clay-catalyzed synthesis of quinoxalines under solvent-free conditions represents an environmentally benign approach. echemcom.com A novel mechanochemical synthesis using a spiral gas–solid two-phase flow approach has also been reported for the efficient and continuous preparation of quinoxaline compounds without the need for heating or solvents. mdpi.com

These innovative and sustainable methods offer promising avenues for the more efficient and environmentally responsible production of this compound and other valuable quinoxaline derivatives.

Microwave-Assisted Synthesis of Quinoxalinone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technology is particularly advantageous for the synthesis of heterocyclic compounds like quinoxalinone derivatives. nih.gov

One common approach to synthesizing quinoxalinone scaffolds is the condensation of o-phenylenediamines with α-keto esters. For instance, the reaction of o-phenylenediamine with ethyl pyruvate in n-butanol can yield 3-methylquinoxalin-2(1H)-one. organic-chemistry.org Microwave irradiation can significantly enhance such condensation reactions, often allowing them to proceed in solvent-free or greener solvent systems. nih.gov A study on the microwave-assisted synthesis of various quinoxaline derivatives demonstrated excellent yields (80-90%) in a remarkably short reaction time of just 3.5 minutes under solvent-free conditions, highlighting the efficiency of this method.

In a specific example of synthesizing a precursor to the target molecule, o-phenylenediamine and α-hydroxy ketones have been reacted in acetic acid under both microwave irradiation and conventional heating to produce quinoxalin-2(1H)-one derivatives. nih.gov The use of microwave energy in these syntheses underscores a move towards more environmentally benign and efficient chemical processes.

The table below summarizes representative examples of microwave-assisted synthesis of quinoxalinone and quinoxaline derivatives, showcasing the versatility and efficiency of this methodology.

| Starting Material 1 | Starting Material 2 | Product | Conditions | Yield (%) | Reference |

| o-Phenylenediamine | Ethyl pyruvate | 3-Methylquinoxalin-2(1H)-one | n-Butanol, heat | Not specified | organic-chemistry.org |

| Diamines | Dicarbonyls | Quinoxaline derivatives | Microwave, solvent-free | 80-90 | Not specified |

| o-Phenylenediamine | α-Hydroxy ketones | Quinoxalin-2(1H)-one derivatives | Acetic acid, microwave | Not specified | nih.gov |

Phase Transfer Catalysis in Quinoxalin-2(1H)-one Synthesis

Phase transfer catalysis (PTC) is a valuable synthetic tool that facilitates the reaction between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. This is achieved through the use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to another where the reaction can occur. mdpi.com PTC offers several advantages, including milder reaction conditions, increased reaction rates, and the use of inexpensive and environmentally friendly reagents and solvents. phasetransfer.com

In the context of quinoxalinone synthesis, PTC is particularly useful for N-alkylation reactions. The nitrogen atom at the 1-position of the quinoxalin-2(1H)-one ring can be deprotonated by a base in the aqueous phase, and the resulting anion is then transferred by the PTC catalyst to the organic phase to react with an alkylating agent.

Tetrabutylammonium bromide (TBAB) is a commonly employed phase-transfer catalyst that has been used in a variety of organic transformations, including the synthesis of bioactive heterocycles. mdpi.comnih.gov While direct synthesis of the quinoxalinone ring using PTC is less common, the N-alkylation of pre-formed quinoxalin-2(1H)-ones is a well-established application. For example, to synthesize the target molecule this compound, one could envision a synthetic route where this compound is first synthesized and then N-alkylated using a suitable alkyl halide under PTC conditions.

The following table provides examples of reactions where phase transfer catalysis, particularly using TBAB, is employed in the synthesis or modification of related heterocyclic structures, illustrating the potential of this methodology.

| Substrate | Reagent | Catalyst | Conditions | Product | Reference |

| Quinoxalines | Pinacolborane (HBpin) | Tetrabutylammonium bromide | THF, 60°C | Tetrahydroquinoxalines | organic-chemistry.orgnih.gov |

| Indanone | Methylating agent | N-[p-(trifluoromethyl)benzyl] cinchoninium bromide | Not specified | Asymmetric methylated indanone | phasetransfer.com |

| Various | Alkylating, oxidizing, reducing agents | Tetrabutylammonium bromide | Various | Bioactive heterocycles | mdpi.comnih.gov |

Multi-component and One-pot Methodologies for Quinoxaline Scaffold Construction

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies in modern organic synthesis that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. mdpi.com These approaches are characterized by their high atom economy, procedural simplicity, and the ability to generate molecular diversity. The synthesis of the quinoxaline scaffold is well-suited to these methodologies.

A common strategy for constructing the quinoxaline ring involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction can be performed in a one-pot fashion, often facilitated by a catalyst. For instance, the synthesis of alkyl indeno[1,2-b]quinoxalin-11-ylideneacetates has been achieved through a one-pot reaction involving triphenylphosphine, an alkyl bromoacetate, ninhydrin, and a 1,2-phenylenediamine under solvent-free conditions. mdpi.com

To form a molecule such as this compound, a plausible multi-component approach could involve the reaction of 4-bromo-1,2-phenylenediamine with a pyruvate derivative. The direct C-H functionalization of quinoxalin-2(1H)-ones via multi-component tandem reactions has also been a subject of recent research, allowing for the introduction of various substituents at the C3 position.

The following table presents examples of multi-component and one-pot syntheses of quinoxaline and quinoxalinone derivatives, demonstrating the scope and efficiency of these methods.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

| Triphenylphosphine | Alkyl bromoacetate | Ninhydrin, 1,2-phenylenediamine | Solvent-free, 110°C | Alkyl indeno[1,2-b]quinoxalin-11-ylideneacetates | mdpi.com |

| Quinoxalin-2(1H)-ones | Styrene | tert-Butyl peroxybenzoate | CuCl | 3-Substituted quinoxalin-2(1H)-ones with ether units | |

| Quinoxalin-2(1H)-ones | Ketone | tert-Butyl nitrite (B80452) | CH3SO3H | (E)-quinoxalin-2(1H)-ones oximes |

Chemical Reactivity and Derivatization Strategies of 6 Bromo 3 Methylquinoxalin 2 1h One

Electrophilic and Nucleophilic Substitution Reactions

The benzo-fused ring of 6-bromo-3-methylquinoxalin-2(1H)-one is susceptible to both electrophilic and nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups.

Electrophilic Aromatic Substitution (EAS): The reactivity of the benzene (B151609) ring towards electrophiles is influenced by the directing effects of two key substituents: the bromine atom at C6 and the fused pyrazinone ring system. Halogens, such as bromine, are deactivating yet ortho-, para-directing groups. Conversely, the quinoxalinone moiety, containing an amide group, generally acts as an electron-withdrawing and deactivating system, directing incoming electrophiles to the meta-position relative to the amide's point of attachment (C8 and C5).

Nucleophilic Aromatic Substitution (SNAr): The C6-bromo substituent can be replaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This reaction is particularly favored when the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (the bromide). wikipedia.orglibretexts.org The quinoxalinone ring itself provides some electron-withdrawing character, which can facilitate this reaction.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A strong nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized across the ring and into the electron-withdrawing groups. In the subsequent step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.orgyoutube.com This strategy allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles, providing access to a diverse range of 6-substituted quinoxalinone derivatives.

| Reaction Type | Reagents | Typical Position of Substitution | Mechanism |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C5 or C7 | Electrophilic Aromatic Substitution (EAS) |

| Amination | Amine (e.g., Morpholine), Strong Base | C6 | Nucleophilic Aromatic Substitution (SNAr) |

| Alkoxylation | Alkoxide (e.g., NaOMe) | C6 | Nucleophilic Aromatic Substitution (SNAr) |

The pyrazinone portion of the molecule contains several sites for functionalization, notably the C3-methyl group and the nitrogen atoms.

C3-Methyl Group: The methyl group at the C3 position is activated by the adjacent C=N and C=O bonds. The protons of this methyl group are sufficiently acidic to be removed by a base, generating a carbanion. This nucleophilic species can then participate in various reactions, most notably condensation reactions (discussed in section 3.3). Furthermore, the C3 position itself is a major focus of modern synthetic methods. Direct C3–H functionalization of quinoxalin-2(1H)-ones (in analogs without the methyl group) is a well-established field, often proceeding through radical pathways to introduce alkyl, aryl, and other functional groups. chim.itresearchgate.netnih.govmdpi.com While the target molecule has a methyl group, this body of research highlights the inherent reactivity of the C3 position.

Nitrogen Atoms: The quinoxalinone core has two nitrogen atoms with distinct reactivity. The N1 atom is part of an amide (lactam) system. The N-H proton is acidic and can be readily removed by a base to form an amide anion. This anion is a potent nucleophile and is central to the N-alkylation reactions discussed in section 3.2.1. The N4 atom, part of an imine-like C=N bond within the aromatic system, is less nucleophilic but can be involved in reactions such as photoinduced amination, where C-H/N-H cross-dehydrogenative coupling occurs at the C3 position with various amines. acs.org

Alkylation and Arylation Reactions

Quinoxalin-2(1H)-one exists in a lactam-lactim tautomeric equilibrium, which gives rise to two potential sites for alkylation: the N1-amide nitrogen and the C2-carbonyl oxygen. The regioselectivity of this reaction is governed by several factors, including the nature of the alkylating agent, the base, and the solvent, a concept explained by Pearson's Hard and Soft Acids and Bases (HSAB) theory. researchgate.netresearchgate.net

N-Alkylation: This is typically the kinetically favored pathway. It occurs when using soft alkylating agents, such as methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. nih.gov The nitrogen atom is a softer nucleophile compared to the oxygen atom, and it preferentially reacts with soft electrophiles. researchgate.net

O-Alkylation: This pathway is favored under conditions that promote thermodynamic control or when using hard electrophiles. Hard alkylating agents, such as dimethyl sulfate (B86663) or Meerwein's salt (triethyloxonium tetrafluoroborate), preferentially react with the harder oxygen nucleophile of the enolate form. researchgate.netwiley-vch.de The use of silver salts can also promote O-alkylation by coordinating to the oxygen atom. nih.gov

The choice of reaction conditions allows for the selective synthesis of either N-alkylated or O-alkylated quinoxalinone derivatives, which possess distinct chemical properties and biological activities. rsc.org

The bromine atom at the C6 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, providing a powerful and versatile method for C-C bond formation. nih.govrsc.org The Suzuki-Miyaura coupling is one of the most widely used reactions in this class. libretexts.org

This reaction involves the palladium-catalyzed coupling of the aryl bromide (this compound) with an organoboron reagent, typically a boronic acid or a boronic ester. libretexts.org The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoxalinone. libretexts.org

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide. This step requires the presence of a base (e.g., Na₂CO₃, K₃PO₄) to activate the organoboron species.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

The Suzuki coupling tolerates a wide range of functional groups and allows for the introduction of various aryl, heteroaryl, and vinyl substituents at the C6 position with high efficiency and selectivity. nih.govnih.gov

| Aryl Halide | Boronic Acid | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Methyl-6-phenylquinoxalin-2(1H)-one |

| This compound | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 3-Methyl-6-(thiophen-2-yl)quinoxalin-2(1H)-one |

Condensation and Cyclization Reactions

The reactive C3-methyl group is a key site for condensation reactions. In the presence of a base or under acidic conditions, 3-methylquinoxalin-2(1H)-one readily condenses with a variety of aromatic and heteroaromatic aldehydes. researchgate.netsapub.org This reaction, a form of Knoevenagel-type condensation, involves the deprotonation of the C3-methyl group to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields a (E)-3-styrylquinoxalin-2(1H)-one derivative. sapub.org These styryl derivatives are valuable intermediates themselves, serving as precursors for further functionalization, such as cyclization or cycloaddition reactions to form more complex heterocyclic systems. researchgate.net

Quinoxalinones can also be involved in cyclization reactions to build fused-ring systems. For example, intramolecular reactions can lead to the formation of novel polycyclic structures. The synthesis of the quinoxalinone core itself is a prime example of a cyclocondensation reaction, typically achieved by reacting a substituted o-phenylenediamine (B120857) with an α-keto acid like pyruvic acid. sapub.orgrsc.orgresearchgate.net

Synthesis of Styryl Derivatives and Schiff Bases from this compound

The active methyl group at the C3 position of the this compound ring is particularly amenable to condensation reactions, serving as a cornerstone for the synthesis of styryl derivatives. This reactivity stems from the acidity of the methyl protons, which are activated by the adjacent electron-withdrawing imine group of the quinoxaline (B1680401) ring.

Styryl Derivatives: The synthesis of 3-styrylquinoxalin-2(1H)-one derivatives is typically achieved through a Knoevenagel-type condensation reaction. This involves the reaction of this compound with various aromatic aldehydes in the presence of a basic catalyst, such as piperidine (B6355638) or acetic anhydride. researchgate.netresearchgate.net The fusion of the reactants at elevated temperatures is a common method to drive the reaction to completion. researchgate.net The reaction proceeds via the deprotonation of the C3-methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol (B89426) intermediate yields the corresponding (E)-3-styryl derivative. researchgate.net

This strategy allows for the introduction of a wide array of substituted aryl groups at the C3-position, significantly diversifying the chemical library of quinoxalinone compounds.

Interactive Data Table: Synthesis of Styryl Derivatives

| Starting Material | Aromatic Aldehyde | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Benzaldehyde | Piperidine, Fusion | 6-Bromo-3-(2-phenylvinyl)quinoxalin-2(1H)-one |

| This compound | 4-Chlorobenzaldehyde | Piperidine, Fusion | 6-Bromo-3-[2-(4-chlorophenyl)vinyl]quinoxalin-2(1H)-one |

| This compound | 4-Methoxybenzaldehyde | Acetic Anhydride, Heat | 6-Bromo-3-[2-(4-methoxyphenyl)vinyl]quinoxalin-2(1H)-one |

| This compound | 2-Bromobenzaldehyde | Piperidine, Fusion | 6-Bromo-3-[2-(2-bromophenyl)vinyl]quinoxalin-2(1H)-one |

Schiff Bases: The direct formation of Schiff bases from this compound is not feasible as it lacks a primary amine functionality. However, it can be readily converted into a suitable precursor for Schiff base synthesis. A common strategy involves the transformation of the 2-oxo group into a 2-hydrazinyl group. For instance, treatment of a 2-chloroquinoxaline (B48734) derivative (obtained by chlorination of the 2-oxo group with POCl₃) with hydrazine (B178648) hydrate (B1144303) yields the corresponding 2-hydrazinylquinoxaline. mdpi.com

This hydrazinyl intermediate possesses a reactive primary amine group (-NHNH₂) that readily condenses with a variety of aldehydes and ketones to form the corresponding hydrazone Schiff bases. nih.gov The reaction typically involves refluxing the hydrazinyl derivative with the carbonyl compound in a suitable solvent like ethanol. The resulting Schiff bases feature an azomethine group (-N=CH-), which is a key pharmacophore in many biologically active molecules. ekb.eg

Formation of Fused Heterocyclic Systems (e.g., Pyrazole (B372694), Tetrazolo, Oxadiazole Derivatives)

The this compound scaffold is an excellent platform for the construction of more complex, fused heterocyclic systems. By introducing appropriate functional groups, the quinoxalinone ring can be annulated with other heterocycles, such as pyrazole, tetrazole, or oxadiazole rings.

Pyrazole Derivatives: The synthesis of quinoxaline-fused pyrazoles often begins with a hydrazinylquinoxaline intermediate. mdpi.com For example, 6-bromo-2-hydrazinyl-3-methylquinoxaline can be reacted with β-dicarbonyl compounds, such as acetylacetone (B45752) (2,4-pentanedione), in a cyclocondensation reaction. mdpi.com The reaction, typically catalyzed by a few drops of piperidine and carried out under reflux in ethanol, results in the formation of a pyrazolyl-substituted quinoxaline. mdpi.com This involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Tetrazolo Derivatives: Fused tetrazoloquinoxalines can be synthesized from a hydrazinylquinoxaline precursor. mdpi.com The reaction of 6-bromo-2-hydrazinyl-3-methylquinoxaline with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid like HCl) at low temperatures leads to the formation of an azide (B81097) intermediate. This azide undergoes a spontaneous intramolecular cyclization to yield the stable, fused tetrazolo[1,5-a]quinoxaline (B8696438) ring system. mdpi.com These compounds are of significant interest due to their potential biological activities.

Oxadiazole Derivatives: The formation of a 1,3,4-oxadiazole (B1194373) ring fused to or substituted on the quinoxaline core typically requires a hydrazide (acylhydrazide) precursor. researchgate.net Starting from this compound, the methyl group can be oxidized to a carboxylic acid. This acid is then converted to its corresponding ester, followed by reaction with hydrazine hydrate to yield 6-bromo-2-oxo-1,2-dihydroquinoxaline-3-carbohydrazide. This key hydrazide intermediate can be cyclized into a 1,3,4-oxadiazole ring through several methods:

Reaction with carbon disulfide in a basic medium (e.g., KOH) followed by acidification yields a 5-thiol-1,3,4-oxadiazole derivative. jchemrev.com

Reaction with aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can lead to 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.com

Interactive Data Table: Synthesis of Fused Heterocyclic Systems

| Target System | Quinoxalinone Precursor | Key Reagents | General Product Type |

|---|---|---|---|

| Pyrazole | 6-Bromo-2-hydrazinyl-3-methylquinoxaline | Acetylacetone, Piperidine | 6-Bromo-3-methyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline |

| Tetrazole | 6-Bromo-2-hydrazinyl-3-methylquinoxaline | NaNO₂, HCl | 7-Bromo-4-methyl- researchgate.netsapub.orgnih.govtriazolo[4,3-a]quinoxaline |

| 1,3,4-Oxadiazole | 6-Bromo-2-oxo-1,2-dihydroquinoxaline-3-carbohydrazide | CS₂, KOH | 6-Bromo-3-(5-thiol-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-one |

| 1,3,4-Oxadiazole | 6-Bromo-2-oxo-1,2-dihydroquinoxaline-3-carbohydrazide | Aromatic Acid, POCl₃ | 6-Bromo-3-(5-aryl-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-one |

Intramolecular Cyclocondensation Pathways of Quinoxalinone Precursors

Intramolecular cyclocondensation reactions represent an efficient strategy for constructing complex polycyclic systems from suitably substituted quinoxalinone precursors. These reactions involve the formation of a new ring through the interaction of two functional groups within the same molecule.

A notable example of such a pathway involves the thermal generation of acyl(quinoxalin-2-yl)ketenes from specifically designed precursors, which can then undergo intramolecular cyclization. nih.gov For instance, a precursor like 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione, derived from a quinoxalinone core, can undergo thermal decarbonylation to produce a highly reactive ketene (B1206846) intermediate. nih.gov

If the N1-position of the quinoxalinone ring is unsubstituted (N-H), the ketene intermediate can undergo an intramolecular cyclization. This process involves the nucleophilic attack of the N1-H proton on the ketene moiety, leading to the formation of a new fused ring system. This specific pathway has been shown to result in the formation of furo[2,3-b]quinoxalines. nih.gov Although this has been demonstrated on N-unsubstituted systems, the principle highlights a powerful strategy for creating fused structures. Applying this logic, a precursor derived from this compound could potentially be designed to undergo a similar intramolecular cyclocondensation, leading to novel bromo-substituted fused quinoxalinones. The success of this pathway is contingent on preventing intermolecular reactions, which can be achieved by running the reaction under high dilution or by designing the substrate to favor the intramolecular process. nih.gov

Structural Analysis and Spectroscopic Characterization in Research of Derivatives

Application of Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

The synthesis of new derivatives based on the 6-bromo-3-methylquinoxalin-2(1H)-one scaffold necessitates rigorous structural confirmation. Spectroscopic methods provide a detailed view of the molecular framework, enabling the verification of the intended structure and the identification of any unexpected products or isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

In the analysis of quinoxalin-2(1H)-one derivatives, ¹H NMR spectroscopy is used to identify the number and types of protons present. For instance, in the characterization of Schiff's bases derived from 3-hydrazinoquinoxalin-2(1H)-one, the disappearance of the characteristic signal for the -NH₂ group and the appearance of a new signal for the azomethine proton (HC=N) in the range of δ 8.40-8.73 ppm confirms the formation of the desired product. nih.gov The aromatic protons of the quinoxalinone core and any substituted aryl groups typically resonate in the downfield region of the spectrum, between δ 7.00 and 8.40 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For derivatives of quinoxalin-2(1H)-one, characteristic signals for the carbonyl carbon (C=O) are observed between δ 151.23 and 158.44 ppm. The carbon of the imine or azomethine group (C=N) typically appears in the range of δ 146.16-149.25 ppm, while the aromatic carbons of the quinoxalinone ring and any aryl substituents are found between δ 106.66 and 155.33 ppm. nih.gov

The following table provides an example of ¹H NMR spectral data for a related quinoxaline (B1680401) derivative, 6-bromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydrazinyl quinoxaline.

| Proton | Chemical Shift (δ ppm) |

| CH₃ (pyrazole) | 2.01 (s) |

| CH₃ (pyrazole) | 2.20 (s) |

| CH (pyrazole) | 5.98 (s) |

s = singlet

This table illustrates how specific proton signals can be assigned to particular functional groups within the molecule, aiding in its structural confirmation.

The next table presents hypothetical ¹³C NMR data for a derivative of this compound, based on typical chemical shift ranges for this class of compounds.

| Carbon | Chemical Shift (δ ppm) |

| CH₃ | ~15 |

| Aromatic CH | 110-140 |

| C-Br | ~115 |

| Aromatic C (quaternary) | 130-150 |

| C=N | ~145 |

| C=O | ~155 |

This predictive data is valuable for researchers in anticipating the spectral features of newly synthesized compounds.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For instance, in the synthesis of 6-bromo-2-chloro-3-hydrazinylquinoxaline, the IR spectrum clearly shows strong absorption bands at 3415, 3250, and 3146 cm⁻¹, which are characteristic of the N-H stretching vibrations of the hydrazinyl group (-HNNH₂). mdpi.com The presence of a carbonyl group in the quinoxalin-2(1H)-one ring system would be indicated by a strong absorption band in the region of 1650-1700 cm⁻¹.

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. In the analysis of 6-bromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-chloroquinoxaline, the mass spectrum displays a molecular ion peak at m/z 336, corresponding to the molecular weight of the compound, which strongly supports the proposed structure. mdpi.com High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the molecular formula.

The following table summarizes key IR absorption bands that are relevant for the characterization of derivatives of this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (amine/amide) | 3200-3500 |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=O (amide) | 1650-1700 |

| C=N | 1600-1650 |

| C=C (aromatic) | 1450-1600 |

X-ray crystallography is an unparalleled technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure, including its conformation and the stereochemical relationship between different parts of the molecule. For complex heterocyclic systems like quinoxalines, X-ray crystallography can be crucial for distinguishing between different isomers that may be difficult to identify by spectroscopic methods alone.

Investigation of Tautomeric Equilibria and their Impact on Reactivity

Quinoxalin-2(1H)-one and its derivatives can exist in two tautomeric forms: the lactam form (amide) and the lactim form (enol). The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the quinoxaline ring.

The lactam-lactim tautomerism is significant as it can affect the chemical reactivity and biological activity of the compound. The lactam form possesses an amide functional group, while the lactim form has a hydroxyl group and an imine. These different functional groups can lead to different reaction pathways and interactions with biological targets.

Spectroscopic techniques, particularly NMR, can be used to study tautomeric equilibria in solution. The presence of two distinct sets of signals in the NMR spectrum corresponding to the lactam and lactim forms would indicate that both tautomers are present in significant amounts. The relative integration of these signals can provide a quantitative measure of the equilibrium position. While specific studies on the tautomerism of this compound are not prevalent in the examined literature, the general principles of lactam-lactim tautomerism in heterocyclic systems are well-established and would be applicable to this compound and its derivatives.

Computational Chemistry and Theoretical Investigations of Quinoxalin 2 1h One Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For quinoxalinone derivatives, DFT methods like B3LYP with a 6-311G basis set have been effectively used to calculate key electronic and reactivity parameters. researchgate.net

Electronic Structure:

The electronic properties of 6-bromo-3-methylquinoxalin-2(1H)-one are largely determined by the distribution of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity.

Reactivity Descriptors:

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Chemical Potential (μ): Represents the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity.

Global Electrophilicity (ω): Indicates the ability of a molecule to accept electrons.

Studies on similar quinoxalinone derivatives have shown that substituents significantly impact these parameters. researchgate.net For instance, electron-donating groups tend to decrease the redox potential, while both electron-donating and electron-accepting groups can reduce the HOMO-LUMO gap. researchgate.net The bromo substituent in this compound would likewise fine-tune these reactivity indices.

| Parameter | Description | Predicted Influence of 6-Bromo Substituent |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | Stabilization (Lower Energy) |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | Stabilization (Lower Energy) |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Potential slight modification |

| Chemical Hardness (η) | Resistance to deformation of electron cloud | Dependent on the change in ΔE |

| Global Electrophilicity (ω) | Capacity to accept electrons | Likely increase due to electronegative Br |

Molecular Docking Studies for In Silico Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The quinoxalinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. researchgate.net Molecular docking studies on various quinoxalinone derivatives have revealed their potential to bind to a range of biological targets, including enzymes implicated in cancer and microbial infections. These studies typically show that the quinoxalinone core can form crucial interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site of the target protein.

For this compound, a hypothetical docking study would involve:

Preparation of the Ligand: Building the 3D structure of the molecule and optimizing its geometry.

Preparation of the Receptor: Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software to place the ligand into the active site of the receptor in various conformations and orientations.

Analysis of Results: Evaluating the binding poses based on scoring functions, which estimate the binding affinity (e.g., in kcal/mol), and analyzing the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

The methyl group at the 3-position and the bromine atom at the 6-position would play significant roles in the binding affinity and selectivity. The methyl group can engage in hydrophobic interactions, while the bromine atom can form halogen bonds or other electrostatic interactions, potentially enhancing the binding to the target.

| Molecular Feature | Potential Interaction Type | Significance in Binding |

|---|---|---|

| Quinoxalinone Ring System | π-π stacking, Hydrophobic interactions | Core interaction with aromatic residues in the active site |

| Amide Group (C=O and N-H) | Hydrogen bonding | Key anchoring points to the protein backbone or side chains |

| 3-Methyl Group | Hydrophobic interactions | Can fit into hydrophobic pockets, enhancing affinity |

| 6-Bromo Substituent | Halogen bonding, Hydrophobic interactions | Can provide additional specific interactions, improving potency and selectivity |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their activity.

For a series of quinoxalinone derivatives, a QSAR study would involve:

Data Set: A collection of quinoxalinone analogs with experimentally determined biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, electronic, or 3D descriptors.

Model Development: Using statistical methods to build a regression model that correlates the descriptors with the biological activity.

Model Validation: Testing the predictive power of the model using internal and external validation techniques.

Pharmacophore modeling is often used in conjunction with QSAR. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a ligand to bind to a specific target.

For this compound, its features would contribute to a pharmacophore model for a particular biological target. The quinoxalinone core would likely serve as a central scaffold, with the amide group providing hydrogen bond features. The methyl and bromo groups would be defined as hydrophobic and halogen bond donor features, respectively. By understanding the key pharmacophoric features, medicinal chemists can design new quinoxalinone derivatives with improved activity.

In Vitro Biological Activity and Mechanistic Studies of 6 Bromo 3 Methylquinoxalin 2 1h One Derivatives

In Vitro Anticancer and Antiproliferative Activity Research

Derivatives of 6-bromo-3-methylquinoxalin-2(1H)-one have been extensively evaluated for their potential as anticancer agents. These studies have revealed significant cytotoxic and antiproliferative effects against a range of human cancer cell lines, often mediated by the inhibition of key enzymes involved in cancer progression.

The antiproliferative potential of quinoxalin-2(1H)-one derivatives has been demonstrated across various human cancer cell lines, including those from breast, colon, and liver cancers.

Notably, a series of novel 3-methylquinoxaline derivatives were assessed for their in vitro cytotoxic activities against MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cell lines. ekb.eg One compound, in particular, showed potent IC50 values of 3.95 nM, 3.08 nM, and 3.38 nM against MCF-7, HepG2, and HCT-116 cell lines, respectively. ekb.eg Other studies have also reported significant activity for different quinoxaline (B1680401) derivatives against these cell lines. rsc.orgbohrium.comresearchgate.net For instance, certain quinoxalin-2-one derivatives exhibited remarkable cytotoxicity against HCT-116 and MCF-7 cell lines, with IC50 values ranging from 4.28 to 9.31 µM and 3.57 to 7.57 µM, respectively. bohrium.com Similarly, another series of quinoxaline-2(1H)-ones showed potent activity against HepG-2, HCT-116, and MCF-7 cell lines, with some compounds demonstrating IC50 values as low as 4.19 µM. rsc.org

| Compound Series | Cell Line | Reported IC50 Values | Reference |

|---|---|---|---|

| 3-Methylquinoxaline Derivatives | MCF-7 (Breast) | 3.95 nM | ekb.eg |

| 3-Methylquinoxaline Derivatives | HepG2 (Liver) | 3.08 nM | ekb.eg |

| 3-Methylquinoxaline Derivatives | HCT-116 (Colon) | 3.38 nM | ekb.eg |

| Quinoxalin-2-one Derivatives | MCF-7 (Breast) | 3.57 - 7.57 µM | bohrium.com |

| Quinoxalin-2-one Derivatives | HCT-116 (Colon) | 4.28 - 9.31 µM | bohrium.com |

| Quinoxaline-2(1H)-ones | MCF-7 (Breast) | 6.06 µM | rsc.org |

| Quinoxaline-2(1H)-ones | HepG-2 (Liver) | 5.34 µM | rsc.org |

| Quinoxaline-2(1H)-ones | HCT-116 (Colon) | 4.19 µM | rsc.org |

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit specific protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

c-Met Kinase: The c-Met kinase is a well-established target in cancer therapy. A series of novel quinoxaline derivatives were synthesized and evaluated for their inhibitory activity against the c-Met kinase enzyme, with most of the tested compounds exhibiting potent activity. nih.gov One R-isomer quinoxaline compound showed an IC50 value of 6 nM, which was comparable to the positive control, crizotinib. Specifically, a derivative identified as (6-Bromo-3-methyl-quinoxalin-2-yl)-[4-(pyrrolidine-1-yl)-phenyl]-amine was noted for its c-Met kinase inhibitory action. ekb.eg These compounds were also tested against the c-Met overexpressed human gastric cancer cell line MKN-45, where they showed good inhibitory activity. nih.govskku.edu

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several studies have identified quinoxaline-2(1H)-one derivatives as potent VEGFR-2 inhibitors. rsc.orgbohrium.comnih.govnih.gov In one study, the most active antiproliferative derivatives displayed good VEGFR-2 inhibitory activity, with IC50 values ranging from 0.75 to 1.36 µM, compared to the reference drug sorafenib (B1663141) (IC50 = 1.29 µM). rsc.org Another study found a derivative that displayed 1.2 times the VEGFR-2 inhibitory activity of sorafenib. bohrium.com

Aldose Reductase: Aldose reductase (ALR2) is an enzyme implicated in diabetic complications, but its inhibition has also been explored in cancer research. Novel multifunctional ALR2 inhibitors based on the quinoxalin-2(1H)-one scaffold have been designed. nih.gov Many of these compounds showed potent ALR2 inhibition, with IC50 values ranging from 0.091 to 10.214 µM. nih.gov These inhibitors demonstrated good selectivity for ALR2 over the related aldehyde reductase (ALR1). nih.govnih.gov

| Enzyme Target | Compound Type | Reported IC50 Values | Reference |

|---|---|---|---|

| c-Met Kinase | Quinoxaline derivative (R-isomer) | 6 nM | |

| c-Met Kinase | Quinoxaline derivative (S-isomer) | 92 nM | |

| VEGFR-2 | Quinoxaline-2(1H)-one derivatives | 0.75 - 1.36 µM | rsc.org |

| Aldose Reductase (ALR2) | Quinoxalin-2(1H)-one derivatives | 0.091 - 10.214 µM | nih.gov |

In Vitro Antimicrobial Research

Beyond their anticancer properties, derivatives of this compound have been investigated for their efficacy against a spectrum of microbial pathogens, including bacteria and fungi.

Various quinoxaline derivatives have been tested in vitro for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, synthesized compounds were evaluated against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative), using the disc diffusion method. nih.gov Similarly, derivatives of 6-bromo-quinazolin-4(3H)-one, a related heterocyclic structure, were tested against Gram-positive and Gram-negative bacterial strains using the agar (B569324) cup plate technique. researchgate.net Another study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one showed it had the highest activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia when compared to its precursor. mediresonline.org Quinoxaline derivatives are known to be part of antibiotics like echinomycin (B1671085), which inhibit the growth of Gram-positive bacteria. mdpi.com

| Compound Series | Gram-Positive Bacteria | Gram-Negative Bacteria | Method | Reference |

|---|---|---|---|---|

| Quinoxaline derivatives | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | Disc Diffusion | nih.gov |

| 6-Bromo-quinazolin-4(3H)-ones | Tested | Tested | Agar Cup Plate | researchgate.net |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus, Bacillus species | Escherichia coli, Klebsiella pneumonia | Agar Well Plate | mediresonline.org |

| Quinoxaline derivatives | Acidovorax citrulli (plant pathogen) | - | MIC evaluation | rsc.org |

The antifungal potential of quinoxaline derivatives has also been a subject of investigation. Studies have evaluated these compounds against various fungal strains, including human and plant pathogens.

In vitro antifungal activity of certain quinoxaline derivatives was assayed against Aspergillus niger and Candida albicans using the Sabouraud dextrose agar media plate disc diffusion method. nih.gov Research on 6-bromo-thiazolidinone-substituted quinazoline-4(3H)-ones showed significant activity against Aspergillus niger and notable activity against Penicillium italicum. ijddd.com Furthermore, a series of quinoxaline derivatives were designed and evaluated as antimicrobial agents against plant pathogenic fungi, with some compounds exhibiting potent activity against Rhizoctonia solani (RS), the fungus responsible for rice sheath blight. rsc.org The most active compounds had EC50 values superior to that of the commercial fungicide azoxystrobin. rsc.org

| Compound Series | Fungal Strain | Key Finding | Reference |

|---|---|---|---|

| Quinoxaline derivatives | Aspergillus niger, Candida albicans | Evaluated by disc diffusion method | nih.gov |

| 6-Bromo...quinazoline-4(3H)-one derivatives | Aspergillus niger, Penicillium italicum | Showed significant to notable activity | ijddd.com |

| Quinoxaline derivatives | Rhizoctonia solani (plant pathogen) | EC50 values of 8.54 and 12.01 µg/mL, superior to azoxystrobin | rsc.org |

In Vitro Antiviral Efficacy Studies

The broad biological profile of quinoxaline derivatives extends to antiviral activity. Research has identified compounds within this class that show potential for combating various viral infections. A systematic review highlighted that derivatives of 3-methylquinoxalin-2(1H)-one were synthesized and tested for their antiviral activity against Human Cytomegalovirus (HCMV). nih.gov When compared to the standard drug ganciclovir, two of these derivatives demonstrated higher activity. nih.gov Other research has pointed to the activity of quinoxaline derivatives against viruses such as the herpes virus, with the biological activity attributed to the DNA binding properties of these compounds. sapub.org The planar polyaromatic system of the quinoxaline scaffold makes these compounds good candidates for targeting viral proteins, such as the NS1 protein of the influenza virus. nih.gov

Inhibition of Viral Replication in Cellular Assays (e.g., HSV-1, HCV)

Derivatives of the quinoxaline scaffold have demonstrated notable antiviral properties in various in vitro studies. For instance, certain novel 3-aminoquinoxalin-2(1H)-one derivatives have been shown to exhibit properties against Epstein-Barr virus (EBV) antigen activation. nih.gov In the context of Herpes Simplex Virus (HSV), while current therapies using nucleoside antivirals like acyclovir (B1169) exist, they are not effective against latent infections and resistant strains. nih.gov This has prompted research into non-nucleoside inhibitors. A series of nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for their potential as antiviral agents. nih.govscienceopen.com Among twenty-two new compounds, 1-(4-chloro-8-methyl nih.govresearchgate.netnih.govtriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea (B124793) demonstrated the most significant antiviral activity in a plaque-reduction assay against Herpes simplex virus, reducing the number of plaques by 25% at a concentration of 20 µg/mL. nih.govscienceopen.com

Regarding Hepatitis C Virus (HCV), which can lead to severe lifelong illness, the high cost of current antiviral drugs necessitates ongoing research for more accessible treatments. nih.gov A screening of a privileged structure library identified the quinoxalin-2(1H)-one derivative, N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)benzamide, as a potent HCV inhibitor in vitro. researchgate.net Subsequent structure-activity relationship studies revealed several other derivatives with significant activity against HCV, including N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)furan-2-carboxamide (EC₅₀=1.8 µM), and 6-(diethylamino)-7-(4-phenylthiazol-2-ylamino)quinoxalin-2(1H)-one (EC₅₀=1.27 µM). researchgate.net These findings underscore the potential of quinoxalin-2(1H)-one derivatives as a promising class of compounds for the development of novel anti-HCV agents. researchgate.net

In Silico and In Vitro Investigations of Viral Enzyme Targets (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.com Computational and in vitro studies have explored the potential of quinoxaline derivatives as inhibitors of this enzyme. nih.govresearchgate.net Molecular docking studies have indicated that certain quinoxaline derivatives can bind with significant affinity to the active site of Mpro, suggesting they could suppress the enzyme's function and thereby inhibit viral replication. nih.govresearchgate.net These in silico analyses have highlighted the potential for both hydrophilic and hydrophobic interactions between the quinoxaline derivatives and the essential amino acid residues within the Mpro active site. nih.govresearchgate.net

Fragment-based drug design approaches have further identified quinoxaline fragments as promising leads for the development of SARS-CoV-2 Mpro inhibitors. nih.gov In vitro assays have corroborated these computational findings. For example, a study evaluating compounds from Helichrysum bracteatum for their inhibitory activity against SARS-CoV-2 Mpro identified several promising candidates. nih.gov This research underscores the utility of combining in silico screening with in vitro validation to identify novel antiviral agents. rsc.org The stability of the interactions between these compounds and the Mpro enzyme has also been investigated using molecular dynamics simulations, which have shown that the binding interactions can remain stable over time. mdpi.com The overarching goal of these studies is to identify and develop potent and selective inhibitors of the SARS-CoV-2 Mpro target. mdpi.com

Exploration of Other In Vitro Pharmacological Activities

Cholinesterase Inhibition Studies

Quinoxaline derivatives have been investigated for their potential to inhibit cholinesterases, enzymes that are key targets in the management of Alzheimer's disease. nih.gov Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are involved in the breakdown of the neurotransmitter acetylcholine, and their inhibition can help to alleviate symptoms of the disease. nih.govnih.gov

A series of quinoxaline derivatives were synthesized and evaluated for their inhibitory activity against both AChE and BChE. nih.gov The results showed that these compounds were selective inhibitors of BChE, with no activity observed against AChE. nih.gov Among the tested compounds, two derivatives, compounds 6 and 7, were identified as the most potent inhibitors of BChE, with IC₅₀ values of 7.7 ± 1.0 µM and 9.7 ± 0.9 µM, respectively. nih.gov These values are comparable to that of the standard drug galantamine (IC₅₀ = 6.6 ± 0.38 µM). nih.gov

In another study, 2,3-dimethylquinoxalin-6-amine (B1295510) exhibited the highest AChE inhibitory activity in its series, with an IC₅₀ value of 0.077 µM, which was slightly more potent than the reference drugs tacrine (B349632) (IC₅₀ = 0.11 µM) and galanthamine (B1674398) (IC₅₀ = 0.59 µM). nih.gov The inhibitory activities of these compounds were determined using Ellman's method with human recombinant acetylcholinesterase and butyrylcholinesterase from equine serum. nih.gov These findings suggest that the quinoxaline scaffold is a promising starting point for the development of selective BChE inhibitors. nih.gov

Anxiolytic and Neuropharmacological Mechanism Research in In Vitro Models

The neuropharmacological properties of quinoxaline derivatives have been explored, with a particular focus on their potential anxiolytic effects. A study on a new series of C2,C3-quinoxaline derivatives investigated their anxiolytic potential in vivo using standard behavioral tests in rodents, such as the elevated plus maze (EPM), open field (OF), and light-dark box (LDB) techniques. mdpi.com The results from the EPM identified four active compounds, and their anxiolytic properties were further confirmed in the LDB test. mdpi.com One compound, 2-(2-{[3-(4-tert-butylphenyl)quinoxaline-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride, was found to be the most active. mdpi.com

To understand the potential mechanism of action, a pharmacophore feature prediction approach was used to compare the structures of the studied compounds with the reference anxiolytic drug, diazepam. mdpi.com This analysis helped to identify the key structural features that may contribute to the observed anxiolytic activity. mdpi.com Another study investigated the neuropharmacology of a pyridazine (B1198779) derivative, F 2692, which exhibited dose-dependent anxiolytic properties in several animal models. nih.gov Interestingly, this compound had a very low affinity for benzodiazepine (B76468) binding sites in vitro, suggesting an unusual mechanism of action. nih.gov

Anti-inflammatory and Antidiabetic Research in Controlled In Vitro Environments

The potential anti-inflammatory and antidiabetic properties of various natural and synthetic compounds have been investigated in controlled in vitro settings. For anti-inflammatory activity, a common method is the human red blood cell (HRBC) membrane stabilization assay, which assesses the ability of a compound to prevent heat-induced hemolysis. researchgate.netnih.gov For example, Ferruginan A, a compound isolated from Olea ferruginea, demonstrated a 69.82% inhibition of hemolysis at a concentration of 100 µg/mL. nih.gov Similarly, extracts from plants like Thespesia populnea have also shown significant membrane stabilization activity. researchgate.net Another approach to studying anti-inflammatory effects involves using macrophage cell lines, such as RAW264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.com The inhibitory effects of compounds on the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) are then measured. mdpi.com

For in vitro antidiabetic research, a common target is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. researchgate.netnih.gov The inhibitory effect of plant extracts on α-amylase activity can be quantified by measuring the reduction in the release of maltose. researchgate.net For instance, extracts from Solanum torvum and Polyalthia longifolia have shown significant inhibition of α-amylase. researchgate.net Another in vitro model for assessing antidiabetic potential is the glucose uptake assay in yeast cells. nih.gov Ferruginan A, at a concentration of 100 µl/mL, was found to increase glucose uptake in yeast cells, ranging from 3.79% to 71.86%. nih.gov

Antituberculosis and Antimalarial Activity in Vitro

The search for new and more effective treatments for tuberculosis remains a global health priority. nih.gov Quinoxaline derivatives have emerged as a promising class of compounds with potential antitubercular activity. nih.gov Several studies have evaluated the in vitro activity of various quinoxaline derivatives against Mycobacterium tuberculosis. For example, a series of 1-substituted quinoxaline-2,3(1H,4H)-diones were synthesized and screened for their activity against Mycobacterium tuberculosis H37Rv. nih.gov The results showed that several of these compounds were effective, with minimum inhibitory concentrations (MICs) in the range of 8.012 to 8.928 µg/ml. nih.gov

Another study focused on quinoxalinyl chalcones, and found that two derivatives demonstrated activity equivalent to the reference drugs pyrazinamide (B1679903) and ciprofloxacin, with an MIC of 3.12 µg/mL. nih.gov The structure-activity relationship analysis indicated that the presence of a hydroxyl substituent at a specific position on the phenyl ring enhanced the antimycobacterial activity. nih.gov Furthermore, pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have also been investigated, with some compounds showing promising antimycobacterial activity and moderate cytotoxicity. nih.gov The replacement of a tertiary nitrogen with an NH group in these derivatives led to improved solubility and a lower MIC value of 5 µg/mL. nih.gov These findings highlight the potential of the quinoxaline scaffold in the development of new antitubercular agents. nih.gov

Elucidation of Structure-Activity Relationships (SAR) and Pharmacophore Identification

The structure-activity relationship (SAR) and pharmacophore modeling are crucial for the rational design of novel therapeutic agents. For the quinoxalin-2(1H)-one scaffold, these studies help to identify the key structural features required for biological activity and to predict the potency of new derivatives. While SAR studies focusing exclusively on this compound are not extensively documented in isolation, a comprehensive understanding can be derived from analyzing structurally related quinoxalinone derivatives. These studies reveal critical insights into how modifications of the quinoxalinone core, particularly at the C3, N1, and C6 positions, influence their interactions with various biological targets.

Structure-Activity Relationship (SAR) Analysis

SAR studies on various quinoxalin-2(1H)-one derivatives have demonstrated that substitutions on the quinoxaline ring system significantly modulate their biological activities, including anticancer and enzyme inhibitory effects. The core structure serves as a versatile scaffold, and its potency and selectivity can be fine-tuned by altering the substituents at different positions.

Influence of Substituents at the C6-Position: The C6-position of the quinoxalinone ring is a critical site for modification. The nature of the substituent at this position can drastically alter the compound's biological profile. For instance, in the development of antiproliferative agents, a library of 2,3-substituted quinoxalin-6-amine analogs was synthesized and evaluated, underscoring the importance of the amino group at this position for activity. researchgate.net Similarly, the synthesis of 6-nitroquinoxalin-2-ol highlights that this position is chemically accessible for introducing potent electron-withdrawing groups, which can influence molecular interactions and activity. nih.gov The presence of a halogen, such as bromine, at the C6-position is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, or cell permeability. Studies on dibromo-substituted quinoxaline derivatives have identified potent inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), suggesting that halogenation at this and other positions is favorable for certain enzyme targets. nih.gov

Influence of Substituents at the C3-Position: The C3-position is another key site for structural modification. In the parent compound, this position is occupied by a methyl group. Research on related compounds shows that varying this substituent has a profound impact on activity. For example, a set of 1-ethylquinoxalin-2(1H)-one derivatives bearing a hydrazinylcarboxamide or hydrazinylcarbothioamide moiety at the C3 position was synthesized to explore anticonvulsant activity. researchgate.net This indicates that extending the C3-substituent with groups capable of forming hydrogen bonds can be a fruitful strategy for developing compounds targeting specific receptors like the AMPA receptor. researchgate.net

Influence of Substituents at the N1-Position: Alkylation at the N1-position of the quinoxalinone ring is a common modification. This substitution can enhance lipophilicity and alter the electronic properties of the ring system. The aforementioned study on C3-substituted derivatives for anticonvulsant activity utilized a 1-ethyl group, demonstrating that small alkyl groups at this position are well-tolerated and can be part of a pharmacologically active molecule. researchgate.net

The following table summarizes key SAR findings for quinoxalin-2(1H)-one derivatives based on modifications at various positions and their effect on different biological targets.

| Position(s) of Modification | Substituent Type | Biological Target/Activity | Structure-Activity Relationship Finding | Reference |

|---|---|---|---|---|

| C6 | Halogen (e.g., Bromo) | ASK1 Inhibition | Dibromo substitution resulted in a potent ASK1 inhibitor (IC50 = 30.17 nM). | nih.gov |

| C6 | Amine (-NH2) | Antiproliferative | The 6-amino group is a key feature in quinoxaline analogs with antiproliferative properties. | researchgate.net |

| C6 | Nitro (-NO2) | IKKβ Phosphorylation Modulation | The 6-nitro group is a synthetically accessible modification that influences activity in cancer therapy models. | nih.gov |

| C3 | Hydrazinylcarbothioamide | Anticonvulsant (AMPA Receptor) | Elongated substituents at C3 capable of hydrogen bonding are important for anticonvulsant activity. | researchgate.net |

| C3 | Arylfuran with acylhydrazone | Antitumor | Side chains with hydrogen-bond acceptors or donors on the C3-substituent promote activity. | mdpi.com |

| General | Quinoxaline Ring System | HDAC6 Zf-UBD Inhibition | The quinoxaline ring and its substituents play a crucial role in establishing a specific binding pattern. | researchgate.net |

Pharmacophore Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com This computational tool is invaluable for designing new, potent inhibitors and for virtual screening of compound libraries.

For quinoxaline-based compounds, pharmacophore models have been successfully developed for various targets. A notable example is the development of a pharmacophore model for quinoxaline derivatives as inhibitors of Aldose Reductase 2 (ALR2), a key enzyme implicated in diabetic complications. nih.gov A five-point pharmacophore hypothesis, designated AADRR , was generated. nih.gov This model provides a clear template for designing new and effective ALR2 inhibitors based on the quinoxaline scaffold.

The features of the AADRR model are:

Two Hydrogen Bond Acceptors (A): These features indicate specific locations where the molecule must accept a hydrogen bond from the enzyme's active site residues.

One Hydrogen Bond Donor (D): This feature points to a site on the molecule that must donate a hydrogen bond to the target.

Two Aromatic Rings (R): These features represent the requirement for aromatic structures, which are crucial for establishing hydrophobic and π-π stacking interactions within the binding pocket.

In the context of ALR2 inhibition, docking analysis revealed that these pharmacophoric features facilitate key interactions with active site amino acid residues such as TYR 48, HIE 110, TRP 111, and TRP 219. nih.gov The quinoxaline core itself typically satisfies one of the aromatic ring features, while substituents can be designed to fulfill the remaining pharmacophoric points. This model demonstrates the specific spatial and electronic requirements for a quinoxaline derivative to effectively inhibit this enzyme target. nih.gov

Applications of Quinoxalin 2 1h One Derivatives in Chemical and Materials Science Excluding Clinical

Role as Versatile Precursors and Privileged Scaffolds in Medicinal Chemistry Research and Drug Discovery Leads

The quinoxalin-2(1H)-one framework is a cornerstone in the synthesis of novel compounds for drug discovery. nih.govnih.gov Its derivatives have been designed and synthesized to act as potent inhibitors for various enzymes, such as BRD4, which is a target in cancer therapy. nih.gov The core structure's ability to interact with biological targets makes it a "privileged scaffold," a molecular framework that is repeatedly found in different biologically active compounds.

The "6-bromo" substitution on the 3-methylquinoxalin-2(1H)-one core is of particular synthetic importance. The bromine atom acts as a versatile chemical handle, allowing for a wide range of subsequent chemical modifications. This feature is crucial in medicinal chemistry for generating libraries of related compounds to explore structure-activity relationships (SAR). nih.gov Palladium-catalyzed cross-coupling reactions, for instance, can be used to introduce a variety of substituents at the 6-position, thereby fine-tuning the molecule's biological activity and pharmacokinetic properties. This makes 6-bromo-3-methylquinoxalin-2(1H)-one a valuable starting material for creating diverse lead compounds in the drug discovery process. nih.gov

Integration into Hybrid Molecular Architectures for Enhanced Functionality

The true synthetic utility of the bromine atom on the quinoxalinone ring is demonstrated in its ability to facilitate the construction of complex, hybrid molecular architectures. The bromo-group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are fundamental tools for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov

Two of the most powerful of these methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide (the 6-bromo-quinoxalinone) with an organoboron species, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.orgharvard.edunih.gov This enables the straightforward attachment of various aryl, heteroaryl, or alkyl groups to the quinoxalinone core, leading to complex biaryl structures or other extended conjugated systems. nih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orglibretexts.org This is a key method for synthesizing molecules where the quinoxalinone scaffold is linked to various nitrogen-containing functional groups or heterocyclic rings. nih.govnih.gov

Through these and other coupling strategies, the relatively simple this compound can be elaborated into sophisticated molecules where the quinoxalinone core is integrated with other pharmacophores or functional units to enhance or introduce new properties. semanticscholar.org

Non-Biological Applications in Materials Science (e.g., Dyes, Electroluminescent Materials, Organic Semiconductors)

Beyond the biological realm, quinoxaline (B1680401) derivatives are recognized for their interesting photophysical properties, making them candidates for applications in materials science. researchgate.net The extended π-conjugated system of the quinoxaline ring is responsible for its ability to absorb and emit light, a fundamental property for dyes and electroluminescent materials.

Derivatives of quinoline, a related heterocyclic system, have been successfully used as emitters and electron-transporting layers in electroluminescent devices. rsc.org The emission color of these materials can be tuned by adding different substituents to the aromatic core. rsc.org Similarly, quinoxaline-based dyes have been investigated for their potential in various optical applications. The introduction of a heavy atom like bromine into the aromatic system can influence the photophysical properties, potentially enhancing processes like intersystem crossing, which is relevant for applications such as phosphorescent organic light-emitting diodes (OLEDs) or photodynamic therapy. While specific studies on this compound for these applications are limited, the general properties of the quinoxaline scaffold suggest its potential as a building block for novel functional materials.

Research into Corrosion Inhibition Properties

Quinoxaline derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that slows down both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions.

The effectiveness of these molecules is attributed to several structural features:

The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms on the surface.

The aromatic quinoxaline ring system, which provides π-electrons that can interact with the metal surface.

The planar nature of the molecule, which allows for a large surface coverage area upon adsorption.

Research on compounds structurally very similar to this compound, such as 7-chloro-3-methylquinoxalin-2(1H)-one, has provided valuable insights. These studies use electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to quantify the inhibition efficiency. The data consistently show that quinoxalinone derivatives can achieve high inhibition efficiencies that increase with their concentration.

The adsorption of these inhibitors on the metal surface typically follows established models like the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. Both physical (electrostatic) and chemical (covalent bonding) interactions contribute to the adsorption process.

Below is a table summarizing experimental data for related quinoxalinone derivatives, demonstrating their effectiveness as corrosion inhibitors for mild steel in 1 M HCl.

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) | Inhibition Type |

|---|---|---|---|

| 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) | 10-3 | 89 | Mixed |

| 1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX) | 10-3 | 92 | Mixed |

The data for these bromo- and methyl-containing quinoxalinone derivatives show high inhibition efficiencies, suggesting that this compound would likely exhibit similar or potent corrosion-inhibiting properties. chemicalbook.com